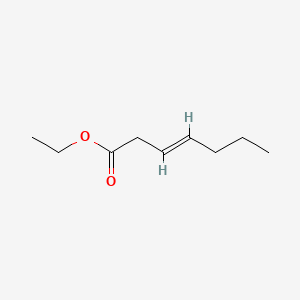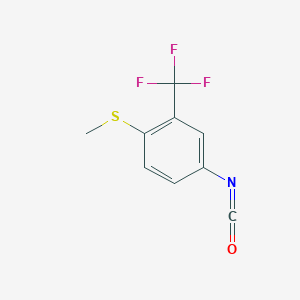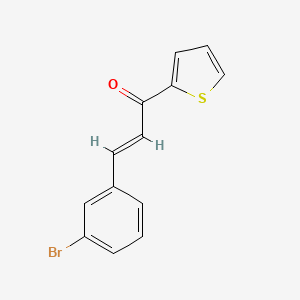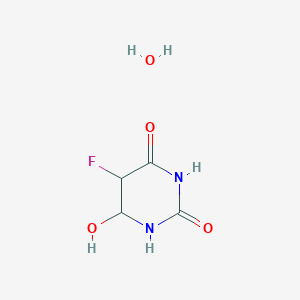
5-Fluoro-6-hydroxyhydrouracil monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-6-hydroxyhydrouracil monohydrate is a fluorinated derivative of uracil, a pyrimidine base found in RNAIts molecular formula is C4H5FN2O3•H2O, and it has a molecular weight of 166.11 g/mol .
作用机制
Target of Action
The primary target of 5-Fluoro-6-hydroxyhydrouracil monohydrate is thymidylate synthase (TS) . TS is an essential enzyme for DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .
Mode of Action
The compound interferes with DNA synthesis by binding to its target, TS . The main mechanism of action is thought to be the formation of a covalently bound ternary complex involving the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate .
Biochemical Pathways
The inhibition of TS leads to the depletion of deoxythymidine triphosphate (dTTP), causing imbalances in the levels of other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances disrupt DNA synthesis and repair, resulting in lethal DNA damage . Additionally, TS inhibition results in the accumulation of dUMP, which might lead to increased levels of deoxyuridine triphosphate (dUTP) .
Pharmacokinetics
It is known that the compound is metabolized to ribonucleotides and deoxyribonucleotides, which can be incorporated into rna and dna .
Result of Action
The result of the compound’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This makes this compound a potent antitumor agent .
生化分析
Biochemical Properties
It is known that 5-fluorouracil, a related compound, interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death
Cellular Effects
Studies on 5-fluorouracil have shown that it can affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior
Molecular Mechanism
5-fluorouracil, a related compound, exerts its anticancer effects through inhibition of thymidylate synthase (TS) and incorporation of its metabolites into RNA and DNA
Temporal Effects in Laboratory Settings
Studies on tautomeric conversion of 5-fluorouracil have shown that these conversions are connected via multiple transition state molecules and pathways
Dosage Effects in Animal Models
Studies on 5-fluorouracil have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-FU treatment
Metabolic Pathways
5-fluorouracil, a related compound, is known to interfere with nucleoside metabolism
Transport and Distribution
It is known that 5-fluorouracil can be incorporated into RNA and DNA
Subcellular Localization
It is known that 5-fluorouracil can be incorporated into RNA and DNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxyhydrouracil monohydrate typically involves the fluorination of uracil derivatives. One common method is the reaction of uracil with a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-Fluoro-6-hydroxyhydrouracil monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .
科学研究应用
5-Fluoro-6-hydroxyhydrouracil monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins.
Industry: The compound is used in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure.
6-Hydroxyuracil: A hydroxylated derivative of uracil.
5-Fluorouridine: A nucleoside analog used in antiviral and anticancer research.
Uniqueness
5-Fluoro-6-hydroxyhydrouracil monohydrate is unique due to its combined fluorine and hydroxyl functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O3.H2O/c5-1-2(8)6-4(10)7-3(1)9;/h1-2,8H,(H2,6,7,9,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNCYMZKWUVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(NC(=O)NC1=O)O)F.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

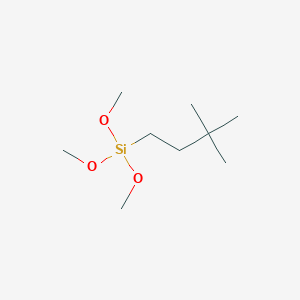
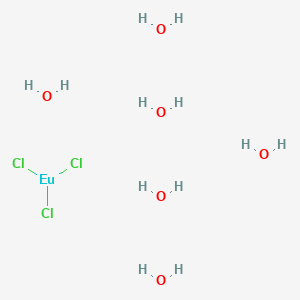
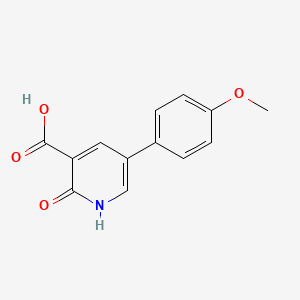
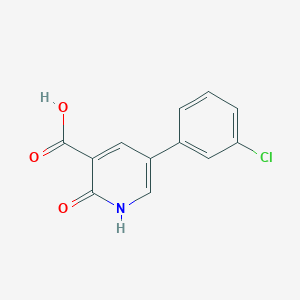
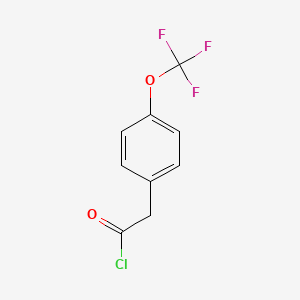
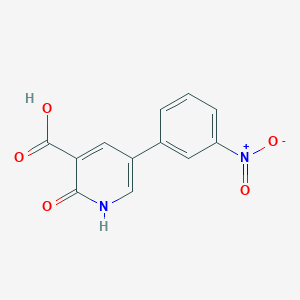
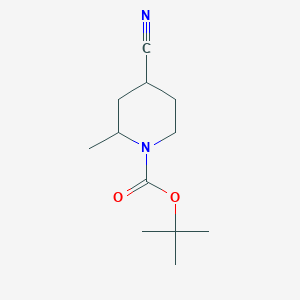
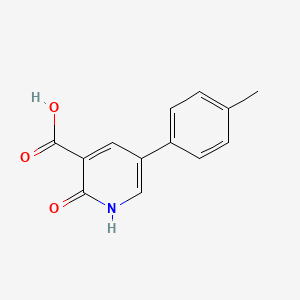
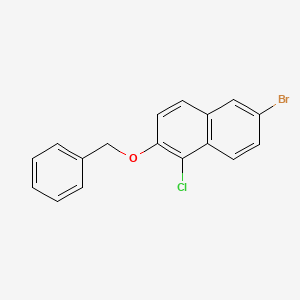
![tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B6327636.png)
